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molecular formula C9H6FN B1210502 3-Fluoroquinoline CAS No. 396-31-6

3-Fluoroquinoline

Cat. No. B1210502
M. Wt: 147.15 g/mol
InChI Key: UFIGOYSEDNHKGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09108921B2

Procedure details

Quinolin-3-amine (4 g, 27.7 mmol) was added to HBF4 (26 mL, 48% aqueous solution) portionwise at room temperature, and the mixture was stirred at room temperature until it became homogeneous. The mixture was then cooled to 0° C., and a solution of NaNO2 (2.4 g, 34.8 mmol) in H2O (8 mL) was added dropwise, when the reaction mixture became heterogeneous. The mixture was stirred at 0° C. for 1 hour, then the mixture was filtered, and the filtered cake was washed with cold EtOH, then Et2O. The resulting solid was dried under vacuum, then suspended in toluene in a round bottom flask and was refluxed for 1.5 hours. The resulting mixture was cooled to room temperature, and then poured into cold water. The organic layer was dried over Na2SO4, and then concentrated in vacuo to obtain the desired product (1.6 g). LC-MS: m/z 148.1 (M+H)+
Quantity
4 g
Type
reactant
Reaction Step One
Name
Quantity
26 mL
Type
reactant
Reaction Step One
Name
Quantity
2.4 g
Type
reactant
Reaction Step Two
Name
Quantity
8 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N:1]1[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[CH:4]=[C:3](N)[CH:2]=1.[H+].[B-](F)(F)(F)[F:14].N([O-])=O.[Na+]>O>[F:14][C:3]1[CH:2]=[N:1][C:10]2[C:5]([CH:4]=1)=[CH:6][CH:7]=[CH:8][CH:9]=2 |f:1.2,3.4|

Inputs

Step One
Name
Quantity
4 g
Type
reactant
Smiles
N1=CC(=CC2=CC=CC=C12)N
Name
Quantity
26 mL
Type
reactant
Smiles
[H+].[B-](F)(F)(F)F
Step Two
Name
Quantity
2.4 g
Type
reactant
Smiles
N(=O)[O-].[Na+]
Name
Quantity
8 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at room temperature until it
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was then cooled to 0° C.
STIRRING
Type
STIRRING
Details
The mixture was stirred at 0° C. for 1 hour
Duration
1 h
FILTRATION
Type
FILTRATION
Details
the mixture was filtered
WASH
Type
WASH
Details
the filtered cake was washed with cold EtOH
CUSTOM
Type
CUSTOM
Details
The resulting solid was dried under vacuum
CUSTOM
Type
CUSTOM
Details
suspended in toluene in a round bottom flask
TEMPERATURE
Type
TEMPERATURE
Details
was refluxed for 1.5 hours
Duration
1.5 h
TEMPERATURE
Type
TEMPERATURE
Details
The resulting mixture was cooled to room temperature
ADDITION
Type
ADDITION
Details
poured into cold water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Name
Type
product
Smiles
FC=1C=NC2=CC=CC=C2C1
Measurements
Type Value Analysis
AMOUNT: MASS 1.6 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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